2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
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Overview
Description
2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide is a synthetic organic compound known for its multifaceted applications in scientific research and industry. The compound's complex structure features functional groups that make it valuable for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide typically involves multiple steps:
Preparation of the Nicotinamide Backbone: : The synthesis begins with the nicotinamide structure, which forms the core of the compound.
Functional Group Additions: : The various functional groups, including the methylthio and 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl groups, are introduced through a series of organic reactions.
Reaction Conditions: : These steps involve specific catalysts, temperature conditions, and solvents to ensure the desired product is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in batch reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Methods such as continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, resulting in sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxo group, leading to the formation of alcohols.
Substitution: : Various substitution reactions can be facilitated by the presence of electrophilic or nucleophilic sites within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions under suitable conditions like acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reactants and conditions employed. Oxidation typically produces sulfoxides or sulfones, while reduction yields alcohol derivatives. Substitution reactions lead to a variety of functionalized nicotinamide derivatives.
Scientific Research Applications
2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide finds extensive use in multiple fields:
Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or as a ligand for receptor studies.
Medicine: : Examined for therapeutic potential, including anti-inflammatory, anticancer, or antiviral properties.
Industry: : Utilized in the manufacture of specialized materials or chemicals due to its unique functional groups.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoroethyl group, for example, enhances binding affinity and selectivity to particular enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interactions with nucleic acids, depending on the application context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other compounds with similar functional groups, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide stands out due to the presence of the trifluoroethyl group, which imparts unique chemical and biological properties.
List of Similar Compounds
2-(methylthio)-N-(4-(2-oxo-2-aminoethyl)phenyl)nicotinamide
2-(ethylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
2-(methylthio)-N-(4-(2-hydroxy-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
Each of these compounds shares some structural similarities but differs in specific functional groups, resulting in variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-26-16-13(3-2-8-21-16)15(25)23-12-6-4-11(5-7-12)9-14(24)22-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGLWIFKMCEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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